molecular formula C9H10N2O B3165812 (2-Methylbenzo[d]oxazol-5-yl)methanamine CAS No. 903630-24-0

(2-Methylbenzo[d]oxazol-5-yl)methanamine

Cat. No.: B3165812
CAS No.: 903630-24-0
M. Wt: 162.19 g/mol
InChI Key: MROLRVSPODZLCV-UHFFFAOYSA-N
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Description

(2-Methylbenzo[d]oxazol-5-yl)methanamine is a heterocyclic amine featuring a benzo[d]oxazole core substituted with a methyl group at position 2 and a methanamine (-CH2NH2) moiety at position 4. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive heterocycles.

Properties

IUPAC Name

(2-methyl-1,3-benzoxazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROLRVSPODZLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300538
Record name 2-Methyl-5-benzoxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903630-24-0
Record name 2-Methyl-5-benzoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903630-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-benzoxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbenzo[d]oxazol-5-yl)methanamine typically involves the cyclodehydration of 2-aminophenol with appropriate reagents. One common method involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then cyclized to form the benzoxazole ring . Another method involves the use of methanolic solutions of 2-aminophenol with potassium hydroxide, followed by the addition of carbon disulfide .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(2-Methylbenzo[d]oxazol-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Methylbenzo[d]oxazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. Molecular docking studies have revealed that the compound can bind to specific sites on target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between (2-Methylbenzo[d]oxazol-5-yl)methanamine and related compounds:

Compound Name Core Structure Substituents Biological Relevance Key References
This compound Benzo[d]oxazole 2-CH3, 5-CH2NH2 Intermediate for drug discovery
(4-(Oxazol-5-yl)phenyl)methanamine Phenyl-linked oxazole Oxazol-5-yl at para position Fragment-based screening for druggability
(4-(4-Methylthiazol-5-yl)phenyl)methanamine (RBM5-184) Phenyl-linked thiazole 4-CH3-thiazole at para position Potential kinase inhibitors
(2-Phenylbenzo[d]oxazol-5-yl)methanamine Benzo[d]oxazole 2-Ph, 5-CH2NH2 Synthetic intermediate
(2'-(1H-Tetrazol-5-yl)-biphenyl-4-yl)methanamine Biphenyl-tetrazole Tetrazole at ortho position Antibacterial/antifungal derivatives

Key Observations :

  • Substituent Effects : The 2-methyl group in the target compound may sterically hinder interactions compared to phenyl or fluorophenyl substituents in analogues like (2-Phenylbenzo[d]oxazol-5-yl)methanamine .

Physicochemical Properties

  • Target Compound: Limited stability data; its boronic acid derivative (2-Methylbenzo[d]oxazol-5-yl)boronic acid requires storage at -20°C, suggesting sensitivity to moisture .
  • Analogues :
    • RBM5-184 displays distinct NMR shifts (δ 2.57 ppm for CH3 in 1H NMR) due to electron-withdrawing thiazole effects .
    • (R)-2-(2-Methylbenzo[d]oxazol-5-yl)propanenitrile shows [α]D²² +18.5 (CHCl3), indicating chiral utility .

Biological Activity

(2-Methylbenzo[d]oxazol-5-yl)methanamine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer and antimicrobial effects, as well as its potential applications in neuroimaging.

Chemical Structure

The compound features a benzo[d]oxazole ring, which is known for its pharmacological relevance. The presence of a methyl group at the 2-position and an amine functional group contributes to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including:

  • Breast Cancer : Effective against MCF-7, MDA-MB-231.
  • Lung Cancer : Inhibitory effects on A549 and H1975 cell lines.
  • Liver Cancer : Cytotoxicity observed in HepG2 cells.
  • Colorectal Cancer : Active against HCT-116 and HT-29 cell lines.

A study reported that derivatives of benzoxazole compounds demonstrated cytotoxic effects with IC50 values ranging from 0.65 to 15.63 μM against different cancer types, indicating a promising therapeutic potential for this compound and its derivatives .

Antimicrobial Activity

The compound has also shown significant antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, it has been effective against:

  • Staphylococcus aureus
  • Streptococcus faecalis
  • Escherichia coli

Studies have utilized colorimetric assays to determine minimum inhibitory concentrations (MIC) for various derivatives, showcasing their effectiveness in inhibiting bacterial growth .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Molecular docking studies suggest that the compound binds to enzymes and receptors involved in cancer cell proliferation and bacterial survival pathways. This binding modulates their activity, leading to enhanced therapeutic effects.

Case Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of this compound derivatives showed that compounds with electron-donating groups exhibited higher cytotoxicity compared to those with electron-withdrawing groups. The most potent derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, highlighting the potential for developing new cancer therapies based on this scaffold .

Case Study 2: Antimicrobial Activity

In another study, derivatives of this compound were tested against various pathogenic strains. The results indicated that specific modifications to the benzoxazole ring enhanced antibacterial activity, particularly against resistant strains of bacteria. This underscores the importance of structure-activity relationships in optimizing the compound's efficacy.

Data Tables

Activity Type Cell Line/Pathogen IC50/MIC Values Notes
AnticancerMCF-70.65 μMHigh efficacy compared to doxorubicin
AnticancerA5491.25 μMEffective against lung cancer
AntimicrobialStaphylococcus aureus32 μg/mLSignificant inhibition observed
AntimicrobialE. coli16 μg/mLEffective against Gram-negative bacteria

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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